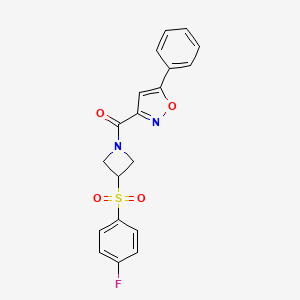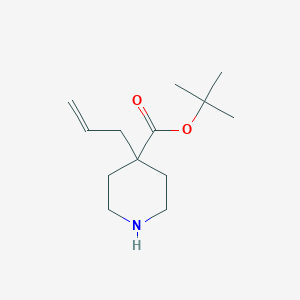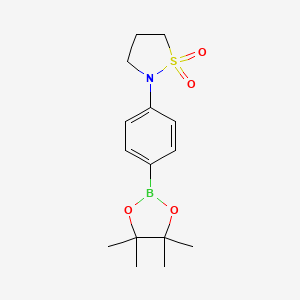
4-(1,1-Dioxido-2-isothiazolidinyl)phenylboronic Acid Pinacol Ester
Übersicht
Beschreibung
4-(1,1-Dioxido-2-isothiazolidinyl)phenylboronic acid pinacol ester (4-DIPE) is an organic compound that is widely used in scientific research for a variety of applications. It is a versatile compound with a wide range of uses, from synthesis to biochemistry and physiology. 4-DIPE has been found to be particularly useful in the study of organic chemistry, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
4-(1,1-Dioxido-2-isothiazolidinyl)phenylboronic Acid Pinacol Ester is widely used in scientific research for a variety of purposes. It has been used in the synthesis of various organic compounds, including amino acids, peptides, and carbohydrates. This compound has also been used in the study of biochemistry and physiology, particularly in the synthesis of drugs and other biologically active compounds. Additionally, this compound has been used in the study of pharmacology, as it has been found to act as a potent inhibitor of certain enzymes.
Wirkmechanismus
4-(1,1-Dioxido-2-isothiazolidinyl)phenylboronic Acid Pinacol Ester has been found to act as a potent inhibitor of certain enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). It acts as an inhibitor by binding to the active site of the enzyme and preventing the enzyme from catalyzing its reaction. This inhibition of enzyme activity has been found to have a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
The inhibition of enzyme activity by this compound has been found to have a variety of biochemical and physiological effects. In particular, this compound has been found to be an effective anti-inflammatory agent, as it inhibits the production of pro-inflammatory compounds such as prostaglandins and leukotrienes. Additionally, this compound has been found to be an effective anti-cancer agent, as it has been found to inhibit the growth and spread of certain types of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
4-(1,1-Dioxido-2-isothiazolidinyl)phenylboronic Acid Pinacol Ester has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and the synthesis is relatively straightforward. Additionally, it is a stable compound and is not easily degraded. However, there are some limitations to the use of this compound in laboratory experiments. For example, it is not water soluble, so it must be dissolved in an organic solvent such as THF or DMF. Additionally, it is not very soluble in organic solvents, so it must be used at high concentrations in order to achieve the desired effect.
Zukünftige Richtungen
There are a number of potential future directions for the use of 4-(1,1-Dioxido-2-isothiazolidinyl)phenylboronic Acid Pinacol Ester in scientific research. For example, it could be used to develop more effective anti-inflammatory and anti-cancer drugs. Additionally, it could be used to develop more effective inhibitors of other enzymes, such as proteases and kinases. Additionally, it could be used to develop more effective inhibitors of other diseases, such as Alzheimer’s and Parkinson’s. Finally, it could be used to develop more effective inhibitors of other biological processes, such as protein folding.
Eigenschaften
IUPAC Name |
2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2-thiazolidine 1,1-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BNO4S/c1-14(2)15(3,4)21-16(20-14)12-6-8-13(9-7-12)17-10-5-11-22(17,18)19/h6-9H,5,10-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYVUDSAMLHAQCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N3CCCS3(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(2,5-dimethyl-1H-pyrrol-1-yl)butanamide](/img/structure/B2643917.png)
![5-chloro-2-methoxy-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide](/img/structure/B2643918.png)
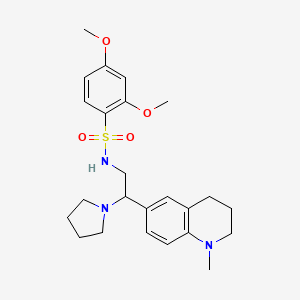
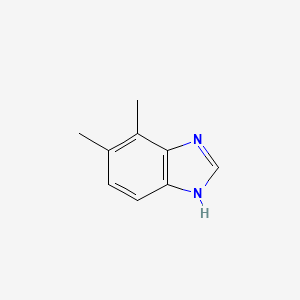

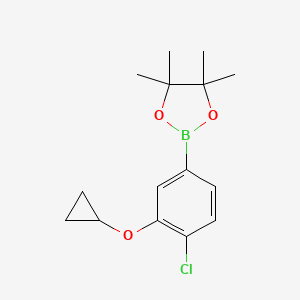
![(E)-3-bromo-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2643925.png)

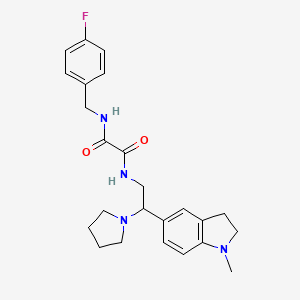
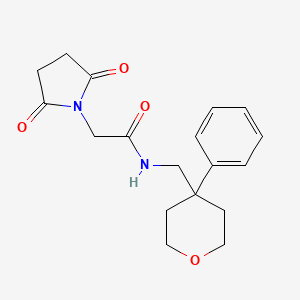
![1-(benzo[d][1,3]dioxol-5-yl)-3-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea](/img/structure/B2643935.png)

